(S)-1-(Pentan-3-yl)pyrrolidin-3-amine
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Overview
Description
(S)-1-(Pentan-3-yl)pyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring substituted at the third position by a pentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Pentan-3-yl Group: The pentan-3-yl group can be introduced via alkylation reactions using suitable alkyl halides or alcohols in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pentan-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Typical reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted pyrrolidines
Scientific Research Applications
(S)-1-(Pentan-3-yl)pyrrolidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can be employed as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(Pentan-3-yl)pyrrolidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s chiral nature allows it to engage in stereospecific interactions, which can be crucial for its biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(Pentan-3-yl)pyrrolidin-3-amine: The enantiomer of the compound, with similar chemical properties but different biological activities.
1-(Pentan-3-yl)pyrrolidine: Lacks the amine group, leading to different reactivity and applications.
1-(Butan-2-yl)pyrrolidin-3-amine: A structurally similar compound with a butyl group instead of a pentyl group.
Uniqueness
(S)-1-(Pentan-3-yl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a pentan-3-yl group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(3S)-1-pentan-3-ylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-9(4-2)11-6-5-8(10)7-11/h8-9H,3-7,10H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQCGPVZOABCIU-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N1CC[C@@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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